Boc-(S)-alpha-allyl-proline
CAS No.: 706806-59-9
Cat. No.: VC21088659
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 706806-59-9 |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1 |
| Standard InChI Key | ZTMLHNDSVVOEEH-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O |
Introduction
Physical and Chemical Properties
Structural Characteristics
Boc-(S)-alpha-allyl-proline is a modified proline amino acid derivative with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . The compound features a pyrrolidine ring core structure (the proline backbone) with three key modifications: (1) a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, (2) an allyl (CH₂=CH-CH₂-) side chain at the alpha-carbon position, and (3) a carboxylic acid group. The stereochemistry at the alpha carbon is in the (S) configuration, which is critical for its biological activity and application in asymmetric synthesis. The presence of the Boc protecting group serves to prevent unwanted reactions at the nitrogen atom during synthetic procedures, while the allyl side chain provides a reactive handle for further functionalization.
Physical Properties
The physical characteristics of Boc-(S)-alpha-allyl-proline have been well-documented through various analytical methods. Table 1 summarizes the key physical properties of this compound based on experimental and predicted data.
Table 1: Physical Properties of Boc-(S)-alpha-allyl-proline
| Property | Value | Reference |
|---|---|---|
| Melting Point | 120-122°C | |
| Boiling Point | 364.3±35.0°C (Predicted) | |
| Density | 1.125±0.06 g/cm³ (Predicted) | |
| pKa | 4.02±0.20 (Predicted) | |
| Physical State | Solid | |
| InChIKey | ZTMLHNDSVVOEEH-CYBMUJFWSA-N |
The compound typically appears as a crystalline solid at room temperature with a relatively high melting point, indicating strong intermolecular forces likely due to hydrogen bonding through the carboxylic acid group . The predicted boiling point of 364.3±35.0°C suggests low volatility, which is expected for a compound of this molecular weight and functional group composition . The predicted pKa value of 4.02±0.20 indicates that the carboxylic acid group exhibits acidity comparable to other amino acids, making it suitable for participation in various acid-base reactions in biological and synthetic contexts .
Chemical Reactivity
The reactivity of Boc-(S)-alpha-allyl-proline is primarily determined by its functional groups: the carboxylic acid, the protected amine, and the allyl side chain. The carboxylic acid group can participate in esterification, amidation, and salt formation reactions, making it valuable for peptide bond formation in synthetic applications . The Boc-protected amine remains relatively inert under basic and neutral conditions but can be readily deprotected under acidic conditions, providing a convenient method for selective unveiling of the amine functionality when needed in synthetic sequences .
The allyl side chain represents a particularly valuable reactive site that can undergo various transformations, including hydroboration, epoxidation, hydrogenation, and cross-coupling reactions. This versatility makes Boc-(S)-alpha-allyl-proline an excellent scaffold for further derivatization and the creation of more complex structures . Additionally, the compound can participate in stereoselective reactions, where the existing stereocenter can influence the stereochemical outcome of reactions occurring at the allyl group.
Synthesis Methods
Synthetic Routes
Several synthetic approaches have been developed for the preparation of Boc-(S)-alpha-allyl-proline. One common method involves the alpha-alkylation of Boc-protected proline derivatives. This synthetic pathway typically begins with N-Boc-(S)-proline, which undergoes deprotonation at the alpha position followed by reaction with an allyl halide to introduce the allyl group .
| Entry | Reagent Concentration | Reaction Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 0.125 M | 15 | Toluene | 55 |
| 2 | 0.5 M | 15 | Toluene | 86 |
| 3 | 1.0 M | 15 | Toluene | 97 |
| 4 | 1.0 M | 20 | Toluene | 91 |
| 5 | 2.0 M | 20 | Toluene | 83 |
| 6 | 4.0 M | 20 | Toluene | 86 |
Adapted from research on proline functionalization reactions
These data demonstrate that reaction concentration and time significantly impact yields in proline functionalization reactions. Optimal conditions for related reactions involve a concentration of approximately 1.0 M with reaction times of 15-20 hours . These conditions may serve as valuable starting points for optimizing the synthesis of Boc-(S)-alpha-allyl-proline. Additionally, catalyst choice, base selection, and temperature control have been shown to be critical factors in achieving high yields and stereoselectivity in the preparation of functionalized proline derivatives.
Applications in Chemical Research
Peptide Synthesis
Boc-(S)-alpha-allyl-proline serves as a valuable building block in peptide synthesis, particularly in the preparation of peptides with modified proline residues. The incorporation of the allyl group at the alpha position can significantly alter the conformational properties of the resulting peptides, leading to changes in their biological activities and binding affinities. This is particularly important since proline residues are known to induce turns and other secondary structural elements in peptides and proteins.
Research Findings and Biological Activity
| Catalyst Type | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Proline (control) | 48 | 25 | 75 | 60 |
| Proline Derivative 1 | 48 | 25 | 82 | 74 |
| Proline Derivative 2 | 36 | 25 | 91 | 89 |
| Proline Derivative 2 | 72 | -20 | 78 | 93 |
Adapted from research on proline-catalyzed aldol reactions
These results demonstrate that modified proline derivatives can significantly enhance both yield and stereoselectivity in asymmetric catalysis compared to unmodified proline . Structural modifications at the alpha position, such as those present in Boc-(S)-alpha-allyl-proline, can influence the catalyst's conformational properties and thus its ability to control stereoselectivity in various reactions.
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